molecular formula C11H14O3 B12747825 (Z)-2,6-dimethoxy-4-propenylphenol CAS No. 26624-13-5

(Z)-2,6-dimethoxy-4-propenylphenol

Cat. No.: B12747825
CAS No.: 26624-13-5
M. Wt: 194.23 g/mol
InChI Key: YFHOHYAUMDHSBX-PLNGDYQASA-N
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Description

Syringylpropene, also known as 4-propenyl syringol, is a phenolic compound derived from lignin, a complex polymer found in the cell walls of plants. It is characterized by its molecular formula C₁₁H₁₄O₃ and is known for its aromatic properties. Syringylpropene is a significant compound in the study of lignin chemistry and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Syringylpropene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of syringylpropene often involves the extraction and purification of lignin from lignocellulosic biomass. The process includes the treatment of biomass with aldehydes during lignin extraction, generating an aldehyde-stabilized lignin that can be converted into its monomers, including syringylpropene .

Chemical Reactions Analysis

Types of Reactions

Syringylpropene undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen to the compound, forming oxides.

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of syringylpropene, such as syringaldehyde and syringic acid, which are valuable in different industrial applications .

Scientific Research Applications

Syringylpropene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of syringylpropene involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The compound can scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to syringylpropene include:

    Eugenol: Another phenolic compound with similar aromatic properties.

    Vanillin: A phenolic aldehyde derived from lignin.

    Guaiacol: A phenolic compound with methoxy groups.

Uniqueness

Syringylpropene is unique due to its specific structure, which includes two methoxy groups and a propenyl side chain. This structure imparts distinct chemical properties, making it valuable in various applications .

Properties

CAS No.

26624-13-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,6-dimethoxy-4-[(Z)-prop-1-enyl]phenol

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4-

InChI Key

YFHOHYAUMDHSBX-PLNGDYQASA-N

Isomeric SMILES

C/C=C\C1=CC(=C(C(=C1)OC)O)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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